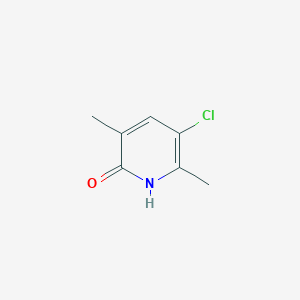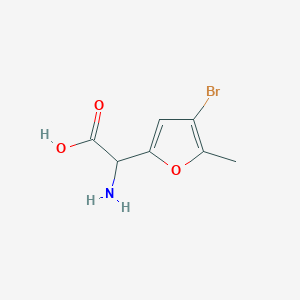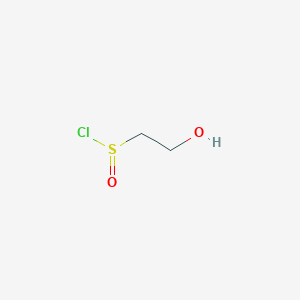
2-Hydroxyethanesulfinicchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethanesulfinicchloride is a chemical compound characterized by the presence of both a hydroxyl group and a sulfinic chloride group. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethanesulfinicchloride can be synthesized through the reaction of 2-mercaptoethanol with chlorine in an aqueous solution . This method involves the oxidation of the thiol group to a sulfinic chloride group while retaining the hydroxyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of aqueous chlorination is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethanesulfinicchloride undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form 2-hydroxyethanesulfonic acid and hydrochloric acid.
Nucleophilic Substitution: The sulfinic chloride group can be substituted by nucleophiles such as alcohols and amines, leading to the formation of sulfonate esters and sulfonamides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Nucleophilic Substitution: Requires nucleophiles such as alcohols or amines, often in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Hydrolysis: Produces 2-hydroxyethanesulfonic acid.
Nucleophilic Substitution: Yields sulfonate esters or sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethanesulfinicchloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules due to its reactivity with nucleophiles.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethanesulfinicchloride primarily involves its reactivity with nucleophiles. The sulfinic chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often proceed through the formation of a transient intermediate, such as a sultone, which then undergoes further reaction .
Comparison with Similar Compounds
2-Hydroxyethanesulfonic Acid: Similar in structure but lacks the sulfinic chloride group.
2-Chloroethanesulfonic Acid: Contains a chloro group instead of a hydroxyl group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride without the hydroxyl group.
Uniqueness: 2-Hydroxyethanesulfinicchloride is unique due to the presence of both a hydroxyl group and a sulfinic chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
Molecular Formula |
C2H5ClO2S |
|---|---|
Molecular Weight |
128.58 g/mol |
IUPAC Name |
2-hydroxyethanesulfinyl chloride |
InChI |
InChI=1S/C2H5ClO2S/c3-6(5)2-1-4/h4H,1-2H2 |
InChI Key |
BHOGPDGXJWXZNE-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
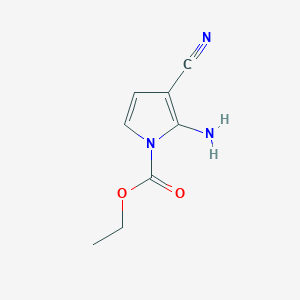
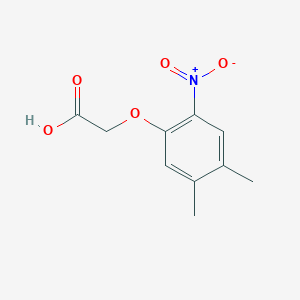
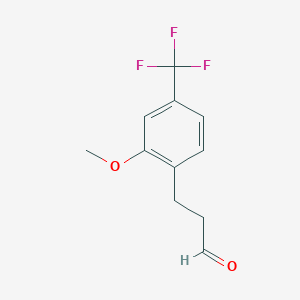
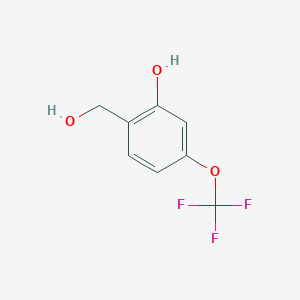
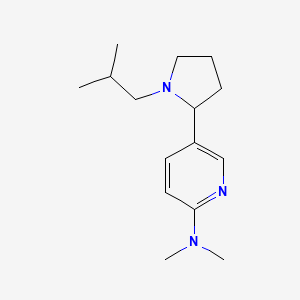
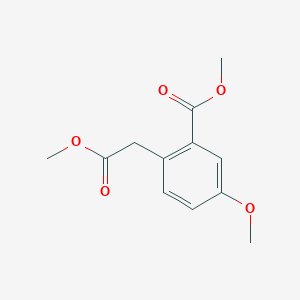
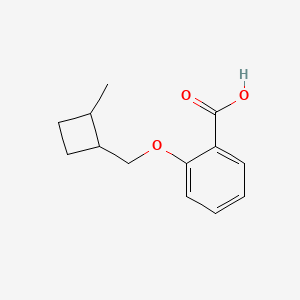
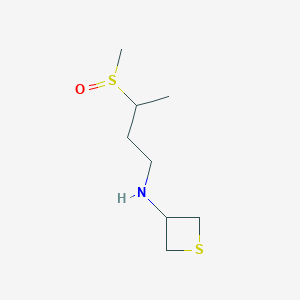
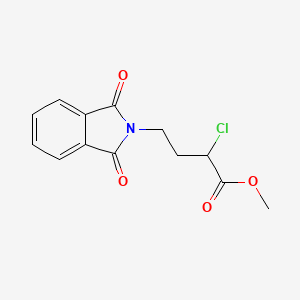
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
